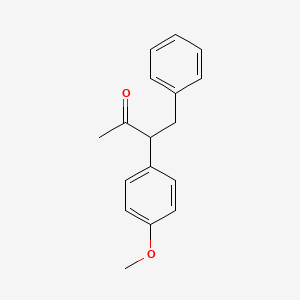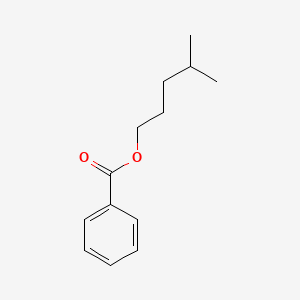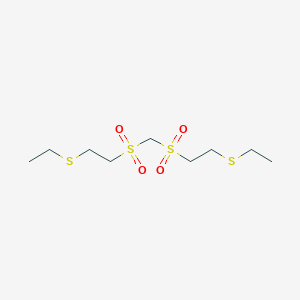
3,6,8,11-Tetrathiatridecane 6,6,8,8-tetraoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,8,11-Tetrathiatridecane 6,6,8,8-tetraoxide is a chemical compound with the molecular formula C₉H₂₀O₄S₄ It is known for its unique structure, which includes four sulfur atoms and four oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,8,11-Tetrathiatridecane 6,6,8,8-tetraoxide typically involves the reaction of specific thiol and sulfoxide precursors under controlled conditions. The reaction conditions often include:
Temperature: Moderate temperatures are usually maintained to ensure the stability of the reactants and products.
Solvent: Common solvents used in the synthesis include dichloromethane or ethanol.
Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:
Batch Reactors: Utilized for controlled synthesis.
Purification Steps: Techniques such as distillation or crystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,8,11-Tetrathiatridecane 6,6,8,8-tetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to thiols or other sulfur-containing compounds.
Substitution: It can participate in substitution reactions where one of the sulfur or oxygen atoms is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Solvents: Acetone, ethanol, or water.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, disulfides.
Substitution Products: Various substituted sulfur or oxygen compounds.
Applications De Recherche Scientifique
3,6,8,11-Tetrathiatridecane 6,6,8,8-tetraoxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,6,8,11-Tetrathiatridecane 6,6,8,8-tetraoxide involves its interaction with molecular targets such as enzymes or receptors. The pathways include:
Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting or modifying their activity.
Oxidative Stress: It can induce oxidative stress in cells, leading to various biological effects.
Signal Transduction: The compound may affect signal transduction pathways, influencing cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6,8,11-Tetrathiatridecane 6,6,8,8-tetraoxide: Similar in structure but with different substituents.
Tetrathiatridecane Derivatives: Compounds with variations in the sulfur and oxygen content.
Uniqueness
This compound is unique due to its specific arrangement of sulfur and oxygen atoms, which imparts distinctive chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
6331-14-2 |
|---|---|
Formule moléculaire |
C9H20O4S4 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
1-ethylsulfanyl-2-(2-ethylsulfanylethylsulfonylmethylsulfonyl)ethane |
InChI |
InChI=1S/C9H20O4S4/c1-3-14-5-7-16(10,11)9-17(12,13)8-6-15-4-2/h3-9H2,1-2H3 |
Clé InChI |
DLVWFGAWZWUHDZ-UHFFFAOYSA-N |
SMILES canonique |
CCSCCS(=O)(=O)CS(=O)(=O)CCSCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



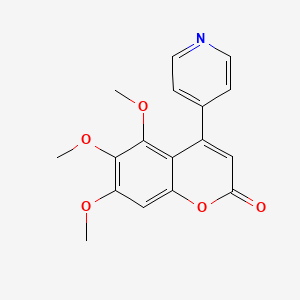

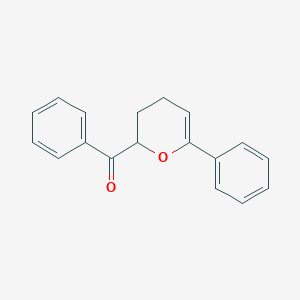
![3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B14741995.png)
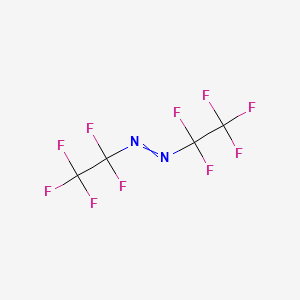
![n'-[(5-Bromofuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B14742002.png)
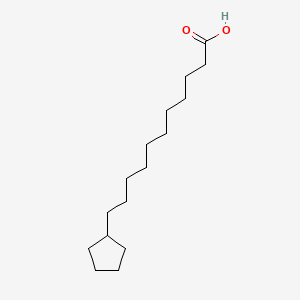
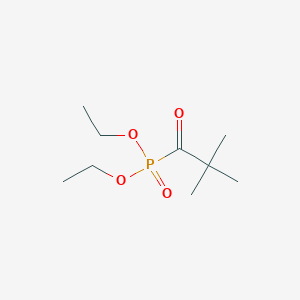
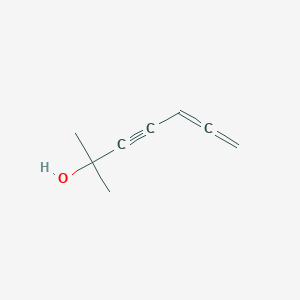
![Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]-](/img/structure/B14742034.png)

